molecular formula C41H37As2N3O13S4 B569315 2,2'-((4-(4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanth CAS No. 1030832-04-2

2,2'-((4-(4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanth

Cat. No.: B569315
CAS No.: 1030832-04-2
M. Wt: 1057.838
InChI Key: RKKOPVHBBFVUEQ-UHFFFAOYSA-N
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Description

2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dithiarsolan and dihydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of isobenzofuran derivatives with dithiarsolan reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound .

Scientific Research Applications

2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth involves its interaction with molecular targets through its functional groups. The dithiarsolan groups can form strong bonds with metal ions, making it useful in coordination chemistry. The dihydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-(4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanth stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1030832-04-2

Molecular Formula

C41H37As2N3O13S4

Molecular Weight

1057.838

IUPAC Name

2-[4-[[4/',5/'-bis(1,3,2-dithiarsolan-2-yl)-3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid

InChI

InChI=1S/C41H37As2N3O13S4/c47-29-7-4-26-37(35(29)42-60-13-14-61-42)58-38-27(5-8-30(48)36(38)43-62-15-16-63-43)41(26)25-3-1-22(17-24(25)40(55)59-41)39(54)44-23-2-6-28(46(19-33(50)51)20-34(52)53)31(18-23)57-21-32(49)45-9-11-56-12-10-45/h1-8,17-18,47-48H,9-16,19-21H2,(H,44,54)(H,50,51)(H,52,53)

InChI Key

RKKOPVHBBFVUEQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)C5(C6=C(C(=C(C=C6)O)[As]7SCCS7)OC8=C5C=CC(=C8[As]9SCCS9)O)OC4=O)N(CC(=O)O)CC(=O)O

Synonyms

CaG FlAsH-EDT2; 

Origin of Product

United States

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